REACTION_CXSMILES
|
[Br:1][C:2]1[CH:3]=[C:4]([CH:8]=[C:9]([C:11]([F:14])([F:13])[F:12])[CH:10]=1)[C:5]([NH2:7])=O.COC1C=CC(P2(=S)SP(=S)(C3C=CC(OC)=CC=3)[S:24]2)=CC=1.C(=O)([O-])O.[Na+]>O1CCCC1>[Br:1][C:2]1[CH:3]=[C:4]([C:5](=[S:24])[NH2:7])[CH:8]=[C:9]([C:11]([F:14])([F:13])[F:12])[CH:10]=1 |f:2.3|
|
Name
|
solution
|
Quantity
|
30 mL
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
3.7 g
|
Type
|
reactant
|
Smiles
|
BrC=1C=C(C(=O)N)C=C(C1)C(F)(F)F
|
Name
|
|
Quantity
|
5.5 g
|
Type
|
reactant
|
Smiles
|
COC1=CC=C(C=C1)P1(SP(S1)(C1=CC=C(C=C1)OC)=S)=S
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
O1CCCC1
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C(O)([O-])=O.[Na+]
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
80 °C
|
Type
|
CUSTOM
|
Details
|
the mixture was stirred at 80° C. for 5 hr
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
EXTRACTION
|
Details
|
the mixture was extracted with ethyl acetate
|
Type
|
WASH
|
Details
|
The obtained organic layer was washed with saturated brine
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
dried over anhydrous sodium sulfate
|
Type
|
CUSTOM
|
Details
|
The solvent was evaporated under reduced pressure
|
Type
|
CUSTOM
|
Details
|
The resulting crude title compound was recrystallized (hexane-ethyl acetate)
|
Reaction Time |
5 h |
Name
|
|
Type
|
product
|
Smiles
|
BrC=1C=C(C=C(C1)C(F)(F)F)C(N)=S
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 3.2 g | |
YIELD: PERCENTYIELD | 83% | |
YIELD: CALCULATEDPERCENTYIELD | 80.5% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |